molecular formula C14H15N3O6S B6572422 ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1106908-56-8

ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No. B6572422
CAS RN: 1106908-56-8
M. Wt: 353.35 g/mol
InChI Key: UXAKDOHTLPZIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several structural components including a 1,4-benzodioxin ring, a sulfamoyl group, and a pyrazole ring. The 1,4-benzodioxin ring is a type of aromatic ether that is often found in various pharmaceuticals . The sulfamoyl group is a common feature in many sulfa drugs, which are used as antibiotics . The pyrazole ring is a type of heterocycle that is found in various drugs and natural products.

Scientific Research Applications

Ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications, such as the study of protein-protein interactions, the investigation of signal transduction pathways, and the study of enzyme inhibition. It has also been used in the study of drug metabolism and pharmacokinetics.

Advantages and Limitations for Lab Experiments

The use of ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound that is not easily degraded by environmental conditions. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble and is not compatible with some organic solvents.

Future Directions

Given the potential of ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate in scientific research, there are a number of future directions that could be explored. These include further investigation into the mechanism of action of this compound, the development of novel synthesis methods, and the study of the biochemical and physiological effects of this compound. Additionally, further research into the potential applications of this compound in drug metabolism and pharmacokinetics could be conducted.

Synthesis Methods

Ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate can be synthesized through a variety of methods, including the reaction of ethyl 5-aminopyrazole-4-carboxylate with 2,3-dihydro-1,4-benzodioxin-6-yl sulfonyl chloride. This reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction yields a white solid product with a purity of more than 99%.

properties

IUPAC Name

ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-2-21-14(18)10-8-15-16-13(10)24(19,20)17-9-3-4-11-12(7-9)23-6-5-22-11/h3-4,7-8,17H,2,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAKDOHTLPZIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.